molecular formula C25H16BrN5O2 B2403337 5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207021-40-6

5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2403337
CAS No.: 1207021-40-6
M. Wt: 498.34
InChI Key: DJPYDEYAJCCMJT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a naphthalen-1-yl group at position 2 and a (3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl group at position 4. The 1,2,4-oxadiazole moiety is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The naphthalen-1-yl group contributes to hydrophobic interactions, a common feature in kinase inhibitors and receptor antagonists.

Properties

IUPAC Name

5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrN5O2/c26-20-11-4-3-9-19(20)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)18-10-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPYDEYAJCCMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CC=C6Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel chemical entity that combines various pharmacophores known for their biological activities. The integration of the 1,2,4-oxadiazole and pyrazolo[1,5-a]pyrazin structures suggests potential therapeutic applications in areas such as oncology and inflammation.

Chemical Structure

The compound features a complex structure that can be broken down into several key components:

  • Oxadiazole moiety : Known for its diverse biological activities including anticancer and antibacterial effects.
  • Pyrazolo[1,5-a]pyrazin core : Associated with various pharmacological properties including anti-inflammatory and analgesic activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit a wide range of biological activities. The specific compound under review is anticipated to demonstrate similar properties based on its structural characteristics.

Anticancer Activity

  • Mechanism of Action : The oxadiazole ring has been linked to the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways.
  • In Vitro Studies : Preliminary data suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a related oxadiazole derivative showed an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung cancers .

Antimicrobial Properties

Oxadiazoles are also known for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against both bacterial and fungal strains. The presence of the bromophenyl group may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Anticancer Efficacy : A study on oxadiazole derivatives indicated a broad spectrum of activity against various cancer cell lines, highlighting the potential for this compound to be developed as an anticancer agent .
  • Antimicrobial Testing : Research on related compounds has shown promising results in inhibiting the growth of pathogenic bacteria and fungi, suggesting that the compound may possess similar antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • Oxadiazole Ring : Contributes to anticancer and antimicrobial properties.
  • Bromophenyl Substituent : Enhances bioactivity through increased interaction with biological targets.
  • Naphthalene Group : Known for its role in enhancing lipophilicity and potential interactions with cellular membranes.

Data Tables

Biological ActivityRelated CompoundIC50 (µM)Reference
Anticancer1,2,4-Oxadiazole Derivative92.4
AntimicrobialOxadiazole DerivativeVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, bioactivity, and synthesis strategies:

Compound Core Structure Substituents Key Properties/Findings Reference
Target Compound : 5-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(Naphthalen-1-yl)
- 5-[(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl]
Hypothesized kinase inhibition potential due to bromophenyl and oxadiazole motifs.
5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(Naphthalen-1-yl)
- 5-[(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl]
Bromine at meta-position may alter steric/electronic interactions compared to ortho isomer.
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-Phenyl
- 5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]
- 3-Hydroxymethyl
Increased hydrophilicity due to hydroxymethyl group; potential for improved solubility.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Pyrazole - 3-(Naphthalen-1-yl)
- 5-(4-Fluorophenyl)
Demonstrated binding affinity to estrogen receptor α (ERα) comparable to 4-OHT .
9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Benzo[e]pyrazolo[1,5-c]oxazine - 2-(Naphthalen-2-yl)
- 9-Bromo
- 5-Propyl
Bromine and propyl groups may enhance lipophilicity and blood-brain barrier penetration.

Key Observations:

Substituent Position Effects: The ortho vs. meta bromine position on the phenyl ring (as seen in ) alters steric hindrance and electronic effects, which could modulate target selectivity.

Heterocyclic Core Variations :

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., target compound) are structurally distinct from pyrazolo[3,4-d]pyrimidines (e.g., ) but share nitrogen-rich cores suitable for kinase inhibition.

Bioactivity Trends: Compounds with naphthalenyl groups (e.g., target compound, ) exhibit enhanced hydrophobic interactions, critical for binding to aromatic-rich enzyme pockets. Oxadiazole-containing derivatives (e.g., ) show improved metabolic stability compared to non-heterocyclic analogs.

Synthesis Strategies :

  • Multi-component reactions (e.g., ) and microwave-assisted methods (e.g., ) are common for constructing complex heterocycles.

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